molecular formula C14H7ClO2 B8578048 3-Chlorophenanthrene-9,10-dione

3-Chlorophenanthrene-9,10-dione

Cat. No.: B8578048
M. Wt: 242.65 g/mol
InChI Key: LCTGTYWQCIPXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chlorophenanthrene-9,10-dione is a useful research compound. Its molecular formula is C14H7ClO2 and its molecular weight is 242.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

3-Chlorophenanthrene-9,10-dione serves as an important intermediate in organic synthesis. It is used to create more complex organic molecules, including dyes and pharmaceuticals. Its reactivity with biological macromolecules makes it a valuable building block in synthetic pathways aimed at developing novel compounds.

Research indicates that compounds related to this compound exhibit various biological activities. Quinones are known for their potential as:

  • Antimicrobial Agents : Some derivatives of phenanthrene-based compounds have shown activity against bacterial strains.
  • Antiviral Agents : Certain studies have explored its derivatives as inhibitors of viral proteins, particularly in the context of SARS-CoV-2. For instance, derivatives of 9,10-dihydrophenanthrene have been identified as non-peptidomimetic inhibitors of SARS-CoV-2's main protease (3CL pro) with promising IC50 values .

Case Studies and Research Findings

  • SARS-CoV-2 Inhibition : A study reported that specific derivatives of phenanthrene exhibited potent inhibition against SARS-CoV-2's 3CL pro enzyme. The structure-activity relationships (SAR) indicated that modifications at certain positions significantly enhanced inhibitory activity .
    CompoundIC50 Value (μM)Mechanism
    C11.55 ± 0.21Mixed inhibition
    C21.81 ± 0.17Mixed inhibition
  • Antimicrobial Properties : Other studies have highlighted the antimicrobial potential of related quinones derived from phenanthrene structures, demonstrating effectiveness against various pathogenic bacteria.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Chlorophenanthrene-9,10-dione in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure .
  • First Aid Measures: For skin contact, wash thoroughly with soap and water; for eye exposure, rinse cautiously for several minutes and seek medical attention if irritation persists .
  • Storage: Store in a cool, dry place away from incompatible materials (strong acids/bases, oxidizing agents) .

Q. What synthetic routes are available for this compound, and what are their efficiencies?

  • Methodological Answer: A scalable synthesis involves six chemical steps, including anionic cyclization to construct the phenanthrene core and sequential halogenation for functionalization. This method achieves 73% overall yield with two intermediate isolations. Key reagents include brominating agents and controlled hydrolysis conditions . Example Workflow:

StepReaction TypeKey ReagentsYield (%)
1CyclizationBase catalyst85
2HalogenationBr₂, Cl₂90

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer:

  • X-ray Crystallography: Resolves molecular packing and hydrogen-bonding interactions, as demonstrated for related phenanthrene-dione derivatives .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms purity.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., 284.26 g/mol for C₁₄H₇ClO₂).

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer:

  • Molecular Docking: Simulate binding to DNA or enzymes (e.g., topoisomerases) to predict intercalation or inhibition. Use software like AutoDock Vina .
  • Density Functional Theory (DFT): Calculate redox potentials to assess ROS generation potential, similar to anthraquinone derivatives .
  • ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., lipophilicity, membrane permeability).

Q. How do chlorine substituents influence the photophysical properties of phenanthrene-9,10-dione derivatives?

  • Methodological Answer: Chlorine increases electron-withdrawing effects , shifting UV-Vis absorption spectra. Compare with non-chlorinated analogs:

Compoundλₘₐₓ (nm)Fluorescence Quantum Yield
Phenanthrene-9,10-dione3500.12
This compound3650.08
Reduced fluorescence in chlorinated derivatives correlates with enhanced intersystem crossing due to heavy-atom effects .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer:

  • Cross-Species Extrapolation: Use toxicity data from structurally similar PAHs (e.g., 2-methylanthracene-9,10-dione) as provisional benchmarks .
  • In Silico Toxicity Prediction: Apply QSAR models (e.g., TEST by EPA) to estimate acute/chronic toxicity endpoints .
  • Controlled Bioassays: Conduct in vitro assays (e.g., Ames test for mutagenicity) to fill data gaps .

Q. How can researchers address the lack of ecological persistence data for this compound?

  • Methodological Answer:

  • Soil Column Studies: Measure mobility using HPLC to track leaching potential under varying pH conditions .
  • Microcosm Experiments: Assess biodegradation rates using activated sludge or sediment samples .
  • QSAR for Bioaccumulation: Predict log Kow (octanol-water coefficient) to estimate bioaccumulation potential .

Q. Methodological Considerations Table

Research AspectKey TechniqueReference Example
SynthesisAnionic Cyclization
ToxicityQSAR Modeling
PhotochemistryDFT Calculations
EnvironmentalMicrocosm Assays

Properties

Molecular Formula

C14H7ClO2

Molecular Weight

242.65 g/mol

IUPAC Name

3-chlorophenanthrene-9,10-dione

InChI

InChI=1S/C14H7ClO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H

InChI Key

LCTGTYWQCIPXLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C(=O)C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 12.5 g (58.7 mmol) of 3-chlorophenanthrene from Step 3 in 350 mL of acetic acid was added 23.5 g (0.23 mol) of CrO3. The reaction was stirred 2 hrs at 100° C., cooled down to room temperature and poured into 2 L of water. The suspension was stirred 1 hr, filtered and washed with water. The residue was dried under high vacuum to afford 12.5 g (88%) of 3-chlorophenanthrene-9,10-dione.
Quantity
12.5 g
Type
reactant
Reaction Step One
[Compound]
Name
CrO3
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

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